6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Catalog No.
S11269992
CAS No.
M.F
C24H24N4O3
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}...

Product Name

6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

IUPAC Name

6-amino-4-[3-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C24H24N4O3/c1-4-29-20-11-16(9-10-19(20)30-13-17-8-6-5-7-14(17)2)22-18(12-25)23(26)31-24-21(22)15(3)27-28-24/h5-11,22H,4,13,26H2,1-3H3,(H,27,28)

InChI Key

LMIGPMCCRYQFEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OCC4=CC=CC=C4C

6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound distinguished by its unique structural framework. This compound features a dihydropyrano[2,3-c]pyrazole core, which is a fused heterocyclic system containing both pyrazole and pyran components. The presence of an amino group, ethoxy group, and a carbonitrile group enhances its chemical reactivity and potential biological activity. The molecular formula for this compound is C22H26N4O3C_{22}H_{26}N_{4}O_{3} with a molecular weight of approximately 398.47 g/mol.

The compound's structure includes a phenyl ring substituted with a 2-methylbenzyl ether, which contributes to its unique properties and potential applications in medicinal chemistry and organic synthesis.

  • Nucleophilic Substitution: The carbonitrile group may participate in nucleophilic attacks, leading to the formation of various derivatives.
  • Reduction Reactions: The nitrile group can be reduced to form amines or other functional groups depending on the reducing agent used.
  • Oxidation Reactions: The compound can be oxidized under specific conditions to yield different derivatives, potentially altering its biological activity.

Research indicates that compounds similar to 6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibit significant biological activities:

  • Antimicrobial Activity: These compounds may inhibit bacterial enzymes such as DNA gyrase or topoisomerase IV, which are crucial for bacterial replication.
  • Antioxidant Properties: They can act as radical scavengers, neutralizing free radicals and protecting cells from oxidative stress.
  • Anticancer Potential: Some derivatives have shown efficacy against cancer cell lines by inhibiting key signaling pathways involved in cell proliferation.

The synthesis of 6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions:

  • Formation of the Dihydropyrano[2,3-c]pyrazole Core: This involves cyclization reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
  • Introduction of the Ethoxy and Benzyl Groups: The ethoxy and 2-methylbenzyl groups are introduced through nucleophilic substitution reactions using appropriate phenolic precursors and alkyl halides.
  • Final Functionalization: Additional steps may include the introduction of the carbonitrile group through methods such as the reaction of nitriles with suitable precursors.

The potential applications of 6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include:

  • Drug Development: Due to its biological activities, it is a candidate for developing new therapeutic agents targeting various diseases.
  • Agricultural Chemistry: Its insecticidal properties suggest potential use as a pesticide or herbicide.
  • Material Science: The compound may also find applications in developing functional materials due to its unique chemical properties.

Studies have shown that 6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile interacts with various biological targets:

  • Binding Studies: Fluorescence spectrometry has been employed to determine binding affinities with proteins such as bovine serum albumin.
  • Mechanistic Studies: Docking studies reveal potential interactions with enzymes and receptors involved in critical biological pathways.

Several compounds share structural similarities with 6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-Amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-dihydropyrano[2,3-c]pyrazoleContains a methoxy group at the para positionExhibits potent anticancer activity
6-Amino-3-methyl-(pyridinyl)-dihydropyrano[2,3-c]pyrazoleIncorporates a pyridine ringInvestigated for its anti-inflammatory properties
6-Amino-(p-fluorophenyl)-dihydropyrano[2,3-c]pyrazoleFeatures a fluorine substituent on the phenyl ringShows enhanced binding affinity to certain receptors

The uniqueness of 6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern and the presence of multiple functional groups that may confer distinct reactivity and biological activity compared to these similar compounds.

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

416.18484064 g/mol

Monoisotopic Mass

416.18484064 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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